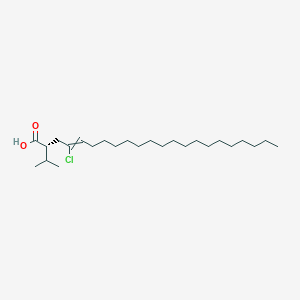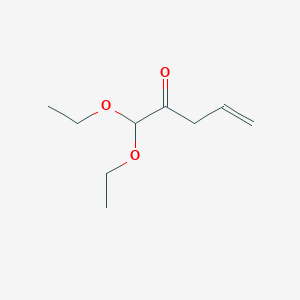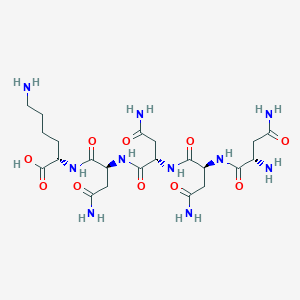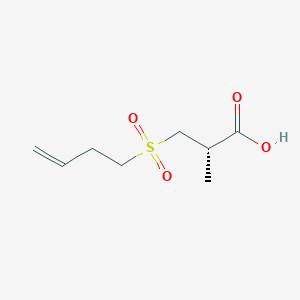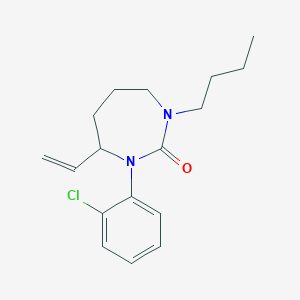
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- is a complex organic compound belonging to the diazepinone family. This compound is characterized by its unique structure, which includes a diazepinone ring fused with various functional groups such as butyl, chlorophenyl, and ethenyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- typically involves multi-step organic reactions. The process begins with the preparation of the diazepinone ring, followed by the introduction of the butyl, chlorophenyl, and ethenyl groups. Common reagents used in these reactions include butyl lithium, chlorobenzene, and vinyl magnesium bromide. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted diazepinones depending on the nucleophile used.
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- can be compared with other diazepinone derivatives:
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one: Similar in structure but lacks the butyl, chlorophenyl, and ethenyl groups, resulting in different chemical and biological properties.
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one, 1-butyl-3-(2-chlorophenyl): Lacks the ethenyl group, which may affect its reactivity and applications.
1,3,4,7-Tetrahydro-2H-1,3-diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-methyl:
The unique combination of functional groups in 2H-1,3-Diazepin-2-one, 1-butyl-3-(2-chlorophenyl)-4-ethenylhexahydro- imparts distinct properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
528584-95-4 |
|---|---|
Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-butyl-3-(2-chlorophenyl)-4-ethenyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C17H23ClN2O/c1-3-5-12-19-13-8-9-14(4-2)20(17(19)21)16-11-7-6-10-15(16)18/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3 |
InChI Key |
PMGUOCYRLJTCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC(N(C1=O)C2=CC=CC=C2Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



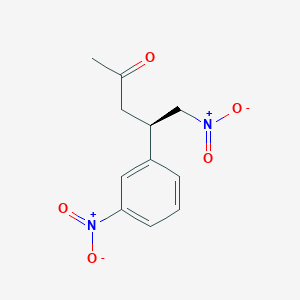
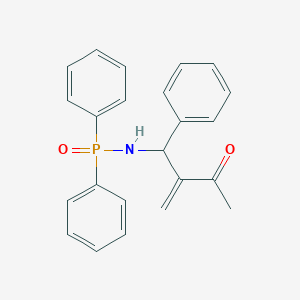

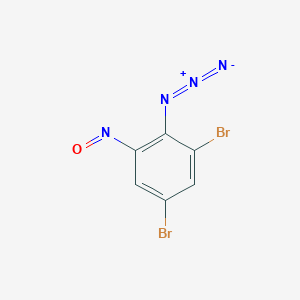

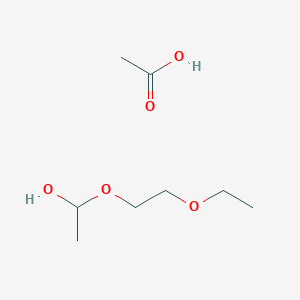
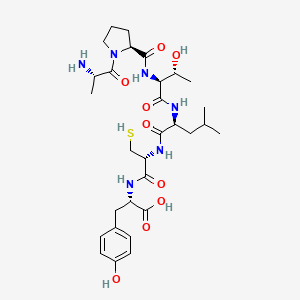
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
